Antibacterial MIC Comparison of N-(5-Methylisoxazol-3-yl)acetamide Derivatives vs. Ciprofloxacin
In a series of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, the unsubstituted phenyl derivative (5a) exhibited a MIC of 15 µg/mL against S. aureus, while the 4-chlorophenyl derivative (5b) showed a 2.1-fold improvement with a MIC of 7 µg/mL. Both were compared to ciprofloxacin (MIC 25 µg/mL). This demonstrates that the 5-methylisoxazol-3-yl acetamide scaffold can be tuned to surpass a clinical comparator, and the precise substituent identity is critical for activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | Compound 5b: MIC = 7 µg/mL |
| Comparator Or Baseline | Ciprofloxacin: MIC = 25 µg/mL |
| Quantified Difference | 3.6-fold lower MIC (more potent) than ciprofloxacin |
| Conditions | In vitro antibacterial assay; MIC determined by broth dilution method |
Why This Matters
This demonstrates that the 5-methylisoxazol-3-yl acetamide core can deliver antibacterial potency superior to a marketed fluoroquinolone, supporting its value as a privileged scaffold in anti-infective drug discovery.
- [1] Marri, S., et al. Synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles. Heterocycl. Commun. 2018, 24, 285–292. Table 1. View Source
